![molecular formula C10H7F4N3 B3297632 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine CAS No. 895929-09-6](/img/structure/B3297632.png)
1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine
Overview
Description
The compound “1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine” is a complex organic molecule. It likely contains a pyrazole group (a five-membered ring with three carbon atoms and two nitrogen atoms) and a benzyl group (a benzene ring attached to a CH2 group) that is substituted with four fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2,3,5,6-tetrafluorobenzyl alcohol have been synthesized from 2,3,5,6-tetrafluorobenzoic acids by reacting with sodium boranate, followed by an alkylating agent .Scientific Research Applications
Synthesis and Characterization
Facile Synthesis Methods : The study by Szlachcic et al. (2017) discusses a regioselective synthesis method for substituted 1H-pyrazolo[3,4-b]quinolines (PQ), a class of compounds that includes variants like 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine. This synthesis is significant for the facile production of nitrogen heterocycles with high-fluorescence intensity, useful in organic light-emitting diodes (OLEDs) (Szlachcic et al., 2017).
Structural Characterization : The work by Becerra et al. (2021) demonstrates the efficient synthesis and full characterization of related pyrazol-5-amine derivatives, emphasizing the importance of structural understanding for the development of further applications (Becerra, Rojas, & Castillo, 2021).
Biological and Chemical Activities
Antibacterial and Antifungal Properties : Raju et al. (2010) synthesized substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, demonstrating potent antibacterial and antifungal activities, which may be relevant for similar structures like 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine (Raju et al., 2010).
Chemical Reactions and Synthesis : The research by Özkınalı et al. (2018) on new pyrazole Schiff bases containing azo groups, including pyrazole-5-amine derivatives, provides insight into the chemical reactions and synthesis methods that could be applicable to 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine (Özkınalı et al., 2018).
Catalytic Applications : Xu et al. (2020) explored the use of a Cu(I)–N-heterocyclic carbene complex in catalyzing amination reactions involving pyrazoles. This study highlights the potential catalytic applications of pyrazole derivatives in synthesizing substituted pyrazoles (Xu, Li, Wang, & Fu, 2020).
Advanced Material Applications
- Organic Light-Emitting Diodes (OLEDs) : The study by Szlachcic et al. (2017) also notes the use of high-fluorescence intensity nitrogen heterocycles in OLEDs. The specific properties of 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine could contribute significantly to the development of new OLED materials (Szlachcic et al., 2017).
properties
IUPAC Name |
1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-6-3-7(12)10(14)5(9(6)13)4-17-2-1-8(15)16-17/h1-3H,4H2,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKZUMYTIFYXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=C(C(=CC(=C2F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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